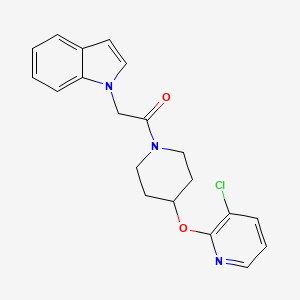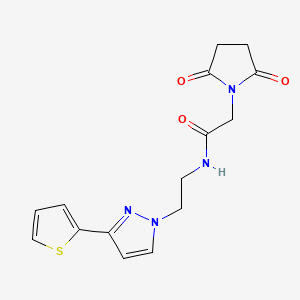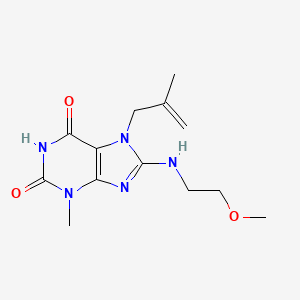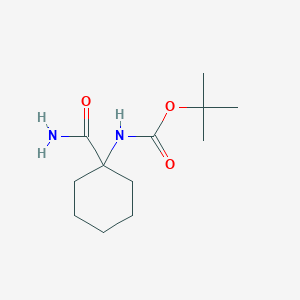
2-Chloro-4-nitrobenzene-1-thiol
Overview
Description
2-Chloro-4-nitrobenzene-1-thiol is an organic compound with the molecular formula C6H4ClNO2S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a thiol group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-nitrobenzene-1-thiol are the aromatic ring carbons in the benzene structure . These carbons are susceptible to nucleophilic attack, which initiates the compound’s mechanism of action .
Mode of Action
The mode of action of this compound involves a nucleophilic aromatic substitution reaction . In this process, one of the substituents in the aromatic ring is replaced by a nucleophile . This reaction forms a negatively charged intermediate known as a Meisenheimer complex . The formation of this complex is facilitated by the presence of electron-withdrawing groups such as nitro ortho and para to the chlorine .
Biochemical Pathways
The biochemical pathways affected by this compound involve the catabolism of 2-chloro-4-nitrophenol (2C4NP) in certain bacterial strains . The hnp gene cluster, which is significantly upregulated in the 2C4NP-induced strain CNP-8, is suspected to be involved in this catabolic process .
Result of Action
The result of the action of this compound is the transformation of 2C4NP to a different compound via the BT pathway . This transformation is facilitated by the HnpAB two-component monooxygenase, which catalyzes the conversion of 2C4NP to BT .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strongly electron-attracting groups such as nitro ortho and para to the chlorine can substantially enhance the rate of substitution . Additionally, the compound’s reactivity can be dramatically changed by alterations in the reaction conditions and the structure of the aryl halide .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-nitrobenzene-1-thiol can be synthesized through a multi-step process involving the nitration of chlorobenzene followed by thiolation. The nitration of chlorobenzene typically involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-chloro-4-nitrobenzene. This intermediate is then subjected to thiolation using thiourea or hydrogen sulfide under specific conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also incorporates purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrobenzene-1-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures.
Reduction: Commonly uses hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-4-aminobenzene-1-thiol.
Oxidation: Formation of 2-chloro-4-nitrobenzenesulfonic acid.
Scientific Research Applications
2-Chloro-4-nitrobenzene-1-thiol has several applications in scientific research:
Comparison with Similar Compounds
2-Chloro-4-nitrobenzene-1-thiol can be compared with other similar compounds such as:
2-Chloro-4-nitroaniline: Similar in structure but with an amino group instead of a thiol group. It is less reactive towards nucleophiles due to the absence of the thiol group.
4-Nitrothiophenol: Lacks the chlorine substituent, making it less electron-deficient and less reactive towards nucleophiles.
2-Chloro-4-nitrophenol: Contains a hydroxyl group instead of a thiol group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of electron-withdrawing groups and a reactive thiol group, making it highly versatile for various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-4-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-3-4(8(9)10)1-2-6(5)11/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOVVHFOZVRYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36776-29-1 | |
| Record name | 2-chloro-4-nitrobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)









![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)

![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)
